molecular formula Cu2Lu B15465387 Copper;lutetium CAS No. 60862-00-2

Copper;lutetium

Cat. No.: B15465387
CAS No.: 60862-00-2
M. Wt: 302.06 g/mol
InChI Key: HCLILNHPGPIXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Copper;Lutetium compound is a research-grade material designed for specialized investigations, particularly in the fields of oncology and materials science. While detailed studies on this specific bimetallic system are still emerging, its research value is derived from the distinct properties of its constituent elements. Lutetium, especially in the form of the radioisotope Lutetium-177, is well-established in targeted radioligand therapy. For instance, [177Lu]Lu-PSMA is a clinically used treatment for metastatic castration-resistant prostate cancer, where it delivers beta radiation directly to cancer cells . Copper and its coordination compounds are also extensively investigated for their anticancer applications, with mechanisms that may include the generation of reactive oxygen species (ROS) to induce oxidative stress, activation of cell death pathways, and inhibition of angiogenesis . The combination of these two elements in a single compound is of significant interest for developing novel theranostic agents—an approach that combines therapy and diagnostics, often using metal radionuclides . This compound is strictly For Research Use Only. It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

CAS No.

60862-00-2

Molecular Formula

Cu2Lu

Molecular Weight

302.06 g/mol

IUPAC Name

copper;lutetium

InChI

InChI=1S/2Cu.Lu

InChI Key

HCLILNHPGPIXAL-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Lu]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Thermal Comparisons

Crystal Structures
  • Lutetium Compounds : Lu³⁺ typically adopts 8- or 9-coordinate geometries. For example, LuCl₃ has a hexagonal structure with 6-coordinate Lu³⁺ in the solid state, while aqueous Lu³⁺ ions favor an 8-fold square antiprism geometry .
  • Copper Compounds: Cu²⁺ often forms square planar or octahedral complexes (e.g., CuO has a monoclinic structure). Copper-lutetium borates, such as CuLu[B₅O₁₀], crystallize in orthorhombic systems with Lu³⁺ in 8-coordinate sites and Cu²⁺ in 5-coordinate trigonal bipyramidal geometries .
Thermal Stability
  • Lutetium compounds (e.g., Lu₂O₃) exhibit high thermal stability (>2000°C) due to strong ionic bonding. Thermal decomposition profiles of Lu compounds (e.g., LuCl₃) align with those of Tm and Yb, distinct from lighter lanthanides like Dy or Ho .
  • Copper compounds, such as CuO, decompose at lower temperatures (~1200°C). Doped materials (e.g., Bi₃Nb₀.₂Lu₀.₈O₆.₂) show thermal behaviors similar to Er-doped analogs, with initial heating phases affected by surface contaminants .
Semiconductor Performance
  • Copper Phthalocyanines (CuPc) : Used in organic field-effect transistors (OFETs), CuPc derivatives achieve mobilities up to 1.7×10⁻³ cm²V⁻¹s⁻¹ due to enhanced crystallinity and metal-ligand interactions .
  • Lutetium Phthalocyanines (LuPc): Lu diphthalocyanines show lower solubility but higher thermal stability. Their symmetric ligand coordination enables applications in nonlinear optics .
Scintillators and Superconductors
  • Lu₂O₃-based transparent ceramics are high-density scintillators with fast decay times (<1 µs), outperforming YAG:Ce in radiation detection .

Coordination Chemistry and Reactivity

Ligand Interactions
  • Lutetium: Prefers hard ligands (e.g., O-donors, halides). In Lu(NO₃)₃ complexes with phenanthroline ligands, Lu³⁺ accommodates three bidentate nitrate groups, with bond lengths influenced by fluorine substituents .
  • Copper: Forms stable complexes with N- and S-donors (e.g., Cu²⁺-phenanthroline complexes). CuCl₂ in single-walled carbon nanotubes (SWCNTs) enhances electronic properties, unlike LuCl₃, which is less studied in nanomaterial contexts .
Redox Behavior
  • Cu⁺/Cu²⁺ redox pairs are pivotal in catalysis (e.g., Haber process). Lu³⁺, lacking accessible redox states, relies on ligand-centered reactions for catalytic activity .
Toxicity
  • Lutetium : Lu³⁺ ions exhibit bacterial toxicity (EC₅₀ = 1.57 µM for Aliivibrio fischeri), comparable to Cu²⁺ ions. Chronic toxicity in mammals is poorly understood .
  • Copper : Essential in trace amounts but toxic at high concentrations (e.g., LD₅₀ for CuCl₂ in rats: 100 mg/kg) .
Environmental Persistence
  • Lu compounds are rare in nature but persist in industrial waste. Copper pollution from electronics and mining is more widespread, requiring advanced remediation techniques .

Q & A

Q. How can dynamic material flow analysis (MFA) frameworks be adapted to predict lutetium demand in Cu-Lu-based technologies, considering geopolitical and recycling constraints?

  • Methodological Answer : Integrate MFA with scenario analysis (e.g., STEEP factors: Social, Technological, Economic, Environmental, Political). Use agent-based modeling to simulate trade policies and secondary recovery rates. Reference China’s 2011–2020 lutetium flow data for baseline trends .

Experimental Design and Validation

Q. What protocols ensure reproducibility in synthesizing Cu-Lu nanoparticles with controlled size distributions?

  • Methodological Answer : Standardize synthesis parameters (e.g., precursor concentration, reducing agent ratio) using design of experiments (DoE). Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) validate size distributions. Publish detailed Supplementary Information with raw data (e.g., TEM grids) .

Q. How should researchers design accelerated aging tests to evaluate the long-term stability of Cu-Lu alloys in corrosive environments?

  • Methodological Answer : Use electrochemical impedance spectroscopy (EIS) with saline solutions (3.5% NaCl) at elevated temperatures (e.g., 60°C). Compare results with Arrhenius extrapolation models. Post-test characterization (SEM-EDS) identifies corrosion mechanisms (e.g., pitting vs. uniform) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.